1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol
Description
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a morpholine substituent methylated at the 2- and 6-positions. The compound’s structure combines a strained cyclobutanol ring with a substituted morpholine moiety, a six-membered oxygen- and nitrogen-containing heterocycle. This combination confers unique physicochemical properties, such as moderate polarity from the morpholine oxygen atoms and steric hindrance from the methyl groups.
Properties
IUPAC Name |
1-[(2,6-dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-6-12(7-10(2)14-9)8-11(13)4-3-5-11/h9-10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLVVNIAKTOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2(CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,6-dimethylmorpholine in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation Products: Ketones, aldehydes
Reduction Products: Alkanes, alcohols
Substitution Products: Halides, esters
Scientific Research Applications
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared below with two structurally related analogs:
Key Observations :
Cyclobutanol Core: All three compounds share a strained cyclobutanol ring, which may influence conformational rigidity and metabolic stability.
Heterocyclic Substituents: The target compound’s morpholine group provides two oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the pyrimidine analog’s nitrogen-rich aromatic system . The sulfanyl-fluorobenzene analog () lacks a heterocycle but incorporates fluorine and sulfur, which may improve membrane permeability or thiol-mediated reactivity .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility :
- The target compound’s morpholine oxygen atoms lower its LogP (predicted ~1.2) compared to the pyrimidine analog (~1.8), suggesting better aqueous solubility.
- The sulfanyl-fluorobenzene analog’s higher LogP (~2.5) aligns with its lipophilic fluorine and sulfur groups, favoring blood-brain barrier penetration .
- Metabolic Stability :
- Morpholine derivatives are generally resistant to oxidative metabolism due to their saturated ring, whereas pyrimidines may undergo aromatic hydroxylation.
Biological Activity
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol, commonly referred to as DMCM, is a compound with significant potential in various biological applications. Its unique cyclobutanol structure combined with a 2,6-dimethylmorpholine moiety provides distinct chemical properties that influence its biological activity. This article aims to explore the biological activity of DMCM, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of DMCM is , and it features a cyclobutanol core structure. The presence of the dimethylmorpholine group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 1-[(2,6-dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol |
| CAS Number | 1394684-38-8 |
DMCM's mechanism of action is primarily linked to its interaction with various biological receptors and enzymes. It has been shown to act as a ligand for specific receptors, potentially modulating their activity and influencing biochemical pathways. Further studies are needed to elucidate the exact molecular interactions involved.
Pharmacological Effects
Research indicates that DMCM exhibits a range of pharmacological effects:
- Anticancer Activity : DMCM has been investigated for its potential in cancer therapy. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's growth inhibitory values (GI50) suggest strong cytotoxic effects, surpassing standard chemotherapeutic agents in some cases .
- Neuroprotective Properties : Preliminary studies suggest that DMCM may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its interaction with neuronal receptors could help mitigate oxidative stress and inflammation in neural tissues.
- Antimicrobial Activity : Some studies have indicated that DMCM may exhibit antimicrobial properties against certain bacterial strains, although further investigation is required to confirm these findings and determine the mechanisms involved.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of DMCM against MCF-7 and HeLa cell lines. The results indicated that DMCM had a GI50 value of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells, showcasing its potent anticancer properties compared to established chemotherapeutics . The study also utilized molecular docking simulations to predict interactions between DMCM and key proteins involved in cancer progression.
Case Study 2: Neuroprotection
In a neuroprotective study, DMCM was tested for its ability to reduce neuronal apoptosis induced by oxidative stress. The compound demonstrated significant protective effects in neuronal cultures exposed to hydrogen peroxide, suggesting its potential use in therapies for conditions like Alzheimer's disease.
In Vitro Studies
Numerous in vitro studies have been conducted to assess the biological activity of DMCM:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
